Triphenylboroxin

描述

Triphenylboroxin is a useful research compound. Its molecular formula is C18H15B3O3 and its molecular weight is 311.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Triphenylboroxin is primarily used in organic synthesis, enabling the development of promising molecular architectures

Mode of Action

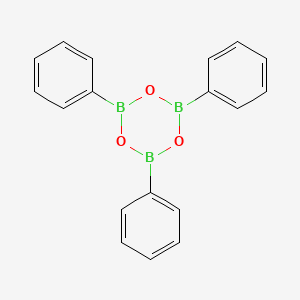

This compound is a derivative of boroxine, a 6-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms . The boroxine ring is locked in a planar geometry . With the vacant p-orbital on the boron atoms, they may possess some aromatic character . This unique structure allows this compound to interact with other molecules in a variety of ways, facilitating various chemical reactions.

Biochemical Pathways

For example, it has been used in the methylation of various aryl halides through palladium-catalyzed Suzuki-Miyaura coupling reactions .

Result of Action

The primary result of this compound’s action is the synthesis of new organic compounds. Its unique structure and properties enable it to facilitate a variety of chemical reactions, leading to the creation of promising molecular architectures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its stability under low-energy-electron interactions has been investigated, indicating an interesting energy selectivity and stability of this compound upon electron interaction . This may justify the development of recent molecular architectures containing this compound used in a wide range of applications .

生化分析

Biochemical Properties

Triphenylboroxin plays a crucial role in the development of promising molecular architectures . The dynamic interconversion ability of boroxine cages, a characteristic feature of this compound, enables the optimization of relevant pharmacological properties in drug delivery .

Cellular Effects

Its role in the synthesis of novel 2D boroxine frameworks suggests potential impacts on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is largely based on the geometric arrangement of N-coordinated boron atoms . This arrangement allows for dynamic interconversion, which is key to its function .

Temporal Effects in Laboratory Settings

This compound exhibits interesting energy selectivity and stability upon electron interaction . This stability is reflected in the abundance of the molecular parent cation in the mass spectrum at 70 eV .

Metabolic Pathways

Its role in the synthesis of novel molecular architectures suggests potential interactions with various enzymes or cofactors .

Transport and Distribution

Its role in the development of molecular architectures suggests potential interactions with transporters or binding proteins .

生物活性

Triphenylboroxin (TPB) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a boron atom coordinated to three phenyl groups and an oxygen atom, forming a cyclic structure known as a boroxine. Its structure can be represented as follows:

This unique arrangement contributes to its stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through coordination chemistry. Boron compounds, including TPB, have been shown to inhibit certain enzymes by forming reversible complexes with active sites. This mechanism is particularly important in the context of proteasome inhibition, where boron-containing compounds have demonstrated significant therapeutic potential in cancer treatment.

Therapeutic Applications

-

Cancer Treatment :

- This compound has been investigated for its chemotherapeutic potential due to its ability to selectively target cancer cells. Studies indicate that it may enhance the efficacy of existing chemotherapeutic agents by acting as a radiosensitizer, thereby improving treatment outcomes for patients with advanced carcinomas .

-

Enzyme Inhibition :

- The compound has been explored as an enzyme inhibitor, particularly against proteasomes and other proteolytic enzymes. The formation of stable complexes with these enzymes can lead to their functional inhibition, which is beneficial in treating diseases characterized by dysregulated protein degradation .

In Vitro Studies

- Cell Line Experiments : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and prostate cancer models .

- Mechanistic Insights : Research indicates that the compound's mechanism involves the disruption of cellular processes related to protein homeostasis, leading to apoptosis in malignant cells .

In Vivo Studies

- Animal Models : In vivo studies utilizing murine models have reported enhanced survival rates and reduced tumor sizes following treatment with this compound combined with conventional chemotherapy . These findings suggest that TPB may potentiate the effects of other anticancer drugs.

Case Studies

- Study on Radiosensitization : A notable study investigated the radiosensitizing effects of this compound in combination with radiation therapy on glioblastoma cells. The results indicated a significant increase in cell death compared to radiation alone, highlighting TPB's potential role in enhancing radiotherapy efficacy .

- Clinical Trials : Preliminary clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results suggest manageable toxicity profiles and promising antitumor activity .

Data Summary

科学研究应用

Organic Synthesis

Reagent in Cross-Coupling Reactions

TPB has been recognized as an effective reagent in the Suzuki–Miyaura cross-coupling reaction, where it serves as a source of aryl groups. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. Studies have shown that TPB can enhance reaction efficiency and selectivity compared to traditional arylboronic acids .

Catalytic Properties

The Lewis acidity of TPB allows it to act as a catalyst in various organic reactions, including the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it a valuable tool for synthetic chemists . For instance, TPB has been utilized to facilitate the arylation of α-diazo carbonyl compounds, yielding high product selectivity and improved reaction times .

Materials Science

Covalent Organic Frameworks (COFs)

TPB's dynamic boron-oxygen bonds enable the formation of covalent organic frameworks (COFs), which are porous materials with potential applications in gas storage, separation technologies, and catalysis. The structural versatility of TPB allows for the design of COFs with tailored properties for specific applications .

Flame-Retardant Materials

The thermal stability and char formation ability of TPB make it suitable for developing non-halogenated flame-retardant materials. These materials exhibit excellent performance under high temperatures, making them ideal for applications in construction and textiles .

Drug Delivery Systems

Pharmacological Applications

The unique structural features of TPB facilitate its use in drug delivery systems. Its ability to form dynamic covalent bonds allows for the development of smart drug carriers that can respond to environmental stimuli. For example, TPB-based hydrogels have been engineered to undergo sol-gel transitions in response to pH changes, which can be exploited for controlled drug release .

Selective Anion Receptors

Recent studies have demonstrated that TPB can function as a selective receptor for fluoride ions (F−) in aqueous media. This property is particularly useful in biosensing applications and environmental monitoring, where detecting specific anions is crucial .

Case Study 1: Dynamic Hydrogel Development

A research team developed a hydrogel cross-linked with a water-stable boroxine structure derived from TPB. The hydrogel exhibited remarkable acid-base stability and reversible gel-sol transitions, demonstrating potential applications in biomedical fields such as tissue engineering and drug delivery systems .

Case Study 2: Anion Recognition

In another study, TPB was used as an anion receptor that displayed a significantly higher affinity for fluoride ions compared to conventional receptors like phenylboronic acid. This finding opens avenues for developing more effective sensors for environmental monitoring and pharmaceutical applications .

Data Summary

属性

IUPAC Name |

2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXGUAZBWSUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186311 | |

| Record name | Boroxin, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-89-3 | |

| Record name | Boroxin, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylboroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylboroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boroxin, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。